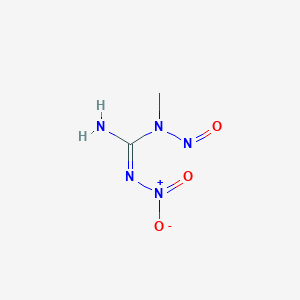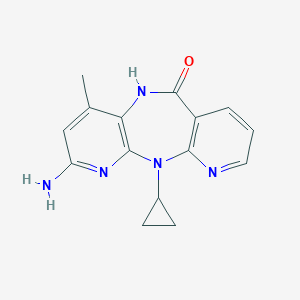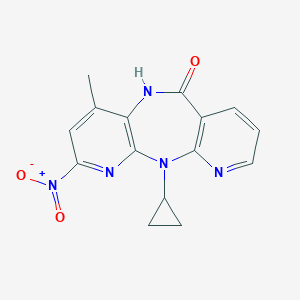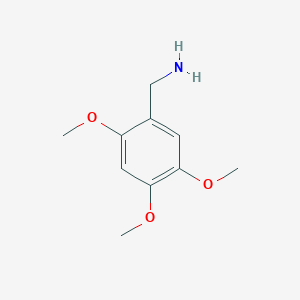![molecular formula C19H27N3O4 B137645 tert-butyl N-[(2S)-1-[[(E)-1-(methylamino)-1-oxobut-2-en-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate CAS No. 148914-46-9](/img/structure/B137645.png)
tert-butyl N-[(2S)-1-[[(E)-1-(methylamino)-1-oxobut-2-en-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[(2S)-1-[[(E)-1-(methylamino)-1-oxobut-2-en-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate, or 3,3′,4,4′-biphenyltetracarboxylic dianhydride, is a chemical compound widely used in the synthesis of polyimides. Polyimides are known for their excellent thermal stability, mechanical properties, and chemical resistance, making them valuable in various industrial applications, particularly in the electronics and aerospace industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-butyl N-[(2S)-1-[[(E)-1-(methylamino)-1-oxobut-2-en-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate is typically synthesized through a two-step process. The first step involves the reaction of biphenyl-3,3′,4,4′-tetracarboxylic acid with acetic anhydride to form the corresponding dianhydride. This reaction is usually carried out under reflux conditions with an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of solvents like N-methyl-2-pyrrolidone (NMP) is common to dissolve the precursor monomers and facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl N-[(2S)-1-[[(E)-1-(methylamino)-1-oxobut-2-en-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate undergoes various chemical reactions, including:
Imidization: Reaction with diamines to form polyimides.
Hydrolysis: Reaction with water to form the corresponding tetracarboxylic acid.
Esterification: Reaction with alcohols to form esters.
Common Reagents and Conditions
Imidization: Typically involves heating this compound with diamines at high temperatures (200-300°C) in the presence of solvents like NMP.
Hydrolysis: Carried out under acidic or basic conditions at elevated temperatures.
Esterification: Requires the presence of an acid catalyst and is usually performed under reflux conditions.
Major Products Formed
Polyimides: Formed through imidization, known for their high thermal stability and mechanical strength.
Tetracarboxylic Acid: Formed through hydrolysis, used as an intermediate in various chemical processes.
Esters: Formed through esterification, used in the synthesis of various organic compounds.
Applications De Recherche Scientifique
tert-butyl N-[(2S)-1-[[(E)-1-(methylamino)-1-oxobut-2-en-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of tert-butyl N-[(2S)-1-[[(E)-1-(methylamino)-1-oxobut-2-en-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate primarily involves its ability to form stable imide linkages with diamines, resulting in the formation of polyimides. These polyimides exhibit excellent thermal stability and mechanical properties due to the strong covalent bonds formed between the monomers . The molecular targets and pathways involved in these reactions are primarily related to the formation of imide rings and the stabilization of the polymer structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyromellitic Dianhydride (PMDA): Another dianhydride used in the synthesis of polyimides, known for its high reactivity and thermal stability.
Benzophenone Tetracarboxylic Dianhydride (BTDA): Similar to tert-butyl N-[(2S)-1-[[(E)-1-(methylamino)-1-oxobut-2-en-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate, used in the production of high-performance polymers.
Uniqueness of this compound
This compound is unique due to its biphenyl structure, which imparts additional rigidity and thermal stability to the resulting polyimides compared to other dianhydrides like PMDA and BTDA . This makes this compound-based polyimides particularly suitable for applications requiring high thermal and mechanical performance.
Propriétés
Numéro CAS |
148914-46-9 |
|---|---|
Formule moléculaire |
C19H27N3O4 |
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-1-[[(E)-1-(methylamino)-1-oxobut-2-en-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C19H27N3O4/c1-6-14(16(23)20-5)21-17(24)15(12-13-10-8-7-9-11-13)22-18(25)26-19(2,3)4/h6-11,15H,12H2,1-5H3,(H,20,23)(H,21,24)(H,22,25)/b14-6+/t15-/m0/s1 |
Clé InChI |
SBCAAPXYZQYFLJ-HVJNQHDOSA-N |
SMILES |
CC=C(C(=O)NC)NC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
SMILES isomérique |
C/C=C(\C(=O)NC)/NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
SMILES canonique |
CC=C(C(=O)NC)NC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Synonymes |
N-Boc-L-Phe-dehydro-Abu-NH-CH3 N-BPDA N-butyloxycarbonyl-phenylalanyl--dehydroaminobutyryl-NH-CH3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















